molecular formula C9H8F3NO4S B1434682 Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate CAS No. 1803561-94-5

Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate

Cat. No. B1434682
CAS RN: 1803561-94-5
M. Wt: 283.23 g/mol
InChI Key: LMJMLBDFAJBBOQ-UHFFFAOYSA-N
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Description

“Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate” is a synthetic compound . It has a molecular weight of 283.22 and its molecular formula is C9H8F3NO4S .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H8F3NO4S. Unfortunately, no further details about its molecular structure were found in the search results.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 283.22 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Novel Acaricide Properties :Methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate, although not explicitly mentioned, has structural similarities to compounds like methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, known as amido­flumet. Such compounds exhibit properties making them potential candidates for acaricides, substances used to kill ticks and mites. The orientations of certain molecular groups within these compounds suggest potential biological activity due to the formation of intra­molecular hydrogen bonds (Kimura & Hourai, 2005).

Chemical Interactions and Synthesis :The compound is structurally related to various benzoates that have been studied for their chemical interactions. For instance, the interaction of derivatives like methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in specific conditions leads to transformations suggesting potential uses in chemical synthesis and modification of organic compounds. These interactions can result in the formation of new compounds with distinct chemical properties, as evidenced by the production of methyl 3,4-bis(pentafluoroethoxy)benzoate under certain conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Sulfonated Nanofiltration Membranes :Compounds bearing structural similarities to this compound, like sulfonated aromatic diamine monomers, have found applications in the development of thin-film composite nanofiltration membranes. These membranes are used for water treatment and dye solutions, indicating potential environmental applications of derivatives related to this compound (Liu et al., 2012).

Sulfonamide-Sulfonimide Tautomerism :Derivatives of 1,2,4-triazine-containing sulfonamide, structurally similar to this compound, have been synthesized and characterized, exhibiting sulfonamide-sulfonimide tautomerism. Such properties are essential in understanding the chemical behavior and reactivity of these compounds, indicating potential applications in designing new molecules for various scientific purposes (Branowska et al., 2022).

properties

IUPAC Name

methyl 4-sulfamoyl-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-17-8(14)6-3-2-5(18(13,15)16)4-7(6)9(10,11)12/h2-4H,1H3,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJMLBDFAJBBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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